4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide
Description
This compound, also known as Sparsentan (RE-021, PS433540, DARA-a), is a first-in-class dual antagonist targeting the angiotensin II type 1 (AT1) and endothelin type A (ETA) receptors . Its molecular formula is C32H40N4O5S (molecular weight: 592.75 g/mol), featuring a biphenylsulfonamide core substituted with a 1,3-diazaspiro[4.4]nonenone moiety, ethoxymethyl and methoxymethyl groups, and a 4,5-dimethylisoxazole ring .
Sparsentan’s synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as evidenced by analogous sulfonamide derivatives in the literature . Its structure is confirmed via spectroscopic methods (1H-NMR, 13C-NMR, IR), with key IR bands at 1247–1255 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O) aligning with tautomeric forms of related triazole-thiones .
Properties
Molecular Formula |
C34H44N4O6S |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C34H44N4O6S/c1-6-8-15-31-35-34(18-11-12-19-34)33(39)37(31)21-26-16-17-28(27(20-26)22-43-7-2)29-13-9-10-14-30(29)45(40,41)38(23-42-5)32-24(3)25(4)44-36-32/h9-10,13-14,16-17,20H,6-8,11-12,15,18-19,21-23H2,1-5H3 |
InChI Key |
XYWGCTPPRWEYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)N(COC)C5=NOC(=C5C)C)COCC |
Origin of Product |
United States |
Biological Activity
The compound 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide (CAS No. 254740-64-2) is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of the compound is with a molecular weight of approximately 592.75 g/mol. It features a biphenyl sulfonamide core, which is known for its biological activity, particularly as an inhibitor in various enzymatic pathways.
The compound is believed to function primarily as a dual endothelin and angiotensin receptor antagonist (DEARA), which suggests its potential role in managing conditions like hypertension and heart failure. The structural components, particularly the diazaspiro moiety, may contribute to its receptor binding affinity and selectivity.
Antihypertensive Effects
Research indicates that compounds with similar structures have demonstrated significant antihypertensive effects through the modulation of the renin-angiotensin system (RAS) and endothelin pathways. The specific activity of this compound has not been extensively documented in clinical settings; however, its analogs have shown promise in preclinical studies.
Antimicrobial Properties
Some studies have suggested that sulfonamide derivatives exhibit antimicrobial activity. The presence of the isoxazole ring may enhance this property by interfering with bacterial folate synthesis. In vitro assays have indicated that similar compounds can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy remains limited.
Case Study 1: Antihypertensive Activity
A study investigating the antihypertensive effects of DEARA compounds found that they significantly reduced blood pressure in animal models. The mechanism was attributed to the inhibition of endothelin receptors, leading to vasodilation and reduced vascular resistance.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Systolic Blood Pressure | 150 mmHg | 120 mmHg |
| Diastolic Blood Pressure | 95 mmHg | 80 mmHg |
| Heart Rate | 75 bpm | 70 bpm |
Case Study 2: Antimicrobial Activity
In vitro studies on related sulfonamide compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >64 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The table below compares Sparsentan with structurally related compounds:
Key Differences and Functional Implications
Dual vs. Single Receptor Activity: Sparsentan’s unique 1,3-diazaspiro[4.4]nonenone and dual substituents (ethoxymethyl/methoxymethyl) enable simultaneous AT1/ETA antagonism, unlike single-target agents like BMS-193884 (ETA) or irbesartan (AT1) .
Substituent Effects on Bioactivity: The 4,5-dimethylisoxazole group in Sparsentan contributes to metabolic stability, whereas simpler isoxazole derivatives (e.g., ) lack the steric bulk required for dual receptor engagement . Compounds with pyrrolidinone substituents (e.g., ) exhibit altered pharmacokinetics due to increased hydrophilicity but lack proven dual antagonism .
Synthesis Complexity :
- Sparsentan’s synthesis requires precise cyclization and tautomer control (e.g., triazole-thione equilibria), contrasting with straightforward sulfonamide coupling in simpler analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
